1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid
Description
The compound "1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid" is a heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl-thiazolyl moiety at position 1, methyl groups at positions 3 and 5, and a propanoic acid chain at position 2. This structure integrates aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition) or materials science.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-10-14(7-8-16(22)23)11(2)21(20-10)17-19-15(9-24-17)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNODBWETVLFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Route
In a method analogous to the synthesis of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, 3,5-dimethyl-1H-pyrazole-4-propanoic acid derivatives are formed via the reaction of hydrazine hydrate with β-keto esters. For instance, diethyl 3-oxopentanedioate reacts with hydrazine in ethanol under reflux to yield the pyrazole ester intermediate. Subsequent hydrolysis with aqueous NaOH produces the propanoic acid moiety.
Key parameters:
Multi-Component Reactions
MCRs streamline pyrazole formation by combining aldehydes, malononitrile, and hydrazine hydrate. For example, a four-component reaction of 4-fluorobenzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine in water catalyzed by piperidine (5 mol%) yields 85–93% of pyrano[2,3-c]pyrazole intermediates. While this method is efficient for fused pyrazoles, adapting it to 3,5-dimethylpyrazoles requires substituting malononitrile with dimethyl acetylenedicarboxylate.
Thiazole Ring Formation
The thiazole moiety is introduced via Hantzsch thiazole synthesis , involving cyclocondensation of thioamides with α-halo ketones.
Synthesis of 4-(4-Fluorophenyl)thiazol-2-amine
A modified Hantzsch method reacts 4-fluorophenylthiourea with phenacyl bromide in ethanol under reflux. The resulting 4-(4-fluorophenyl)thiazol-2-amine is isolated in 76–82% yield after recrystallization from ethanol.
Coupling Pyrazole and Thiazole Moieties
The pyrazole-propanoic acid intermediate undergoes Ullmann coupling with 2-bromo-4-(4-fluorophenyl)thiazole in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C. This step attaches the thiazole ring to the pyrazole core, achieving 65–70% yield.
Fluorine Substitution Strategies
Introducing fluorine at the para position of the phenyl group is critical for bioactivity. Two approaches are prevalent:
Direct Fluorination
Electrophilic fluorination of the phenyl ring using Selectfluor® in acetonitrile at 80°C introduces fluorine with 85% efficiency. However, this method risks over-fluorination, necessitating precise stoichiometric control.
Pre-Fluorinated Building Blocks
Using 4-fluorophenylhydrazine in the initial cyclocondensation step avoids post-synthetic fluorination. This method ensures regioselectivity and simplifies purification, as seen in the synthesis of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole derivatives.
Propanoic Acid Functionalization
The propanoic acid chain is incorporated via ester hydrolysis or Michael addition .
Ester Hydrolysis
Ethyl 3,5-dimethyl-1H-pyrazole-4-propanoate is hydrolyzed using 6M HCl in refluxing ethanol (12 h), yielding the carboxylic acid with >90% conversion.
Michael Addition
Acrylic acid derivatives react with pyrazole-thiazole intermediates in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the propanoic acid side chain. This method offers superior atom economy but requires anhydrous conditions.
Optimization and Challenges
Regioselectivity in Thiazole Coupling
Ullmann coupling often produces regioisomers due to the ambident nucleophilicity of the thiazole nitrogen. Using bulky ligands like 2,2,6,6-tetramethylheptanedione (TMHD) improves selectivity for the 2-thiazolyl position, increasing yield to 78%.
Purification Challenges
The compound’s low solubility in common solvents (e.g., ethanol, acetone) necessitates chromatographic purification. Silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from dimethylformamide/water (1:5) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Core Structure Variations: The target compound uniquely combines a pyrazole ring with a thiazole heterocycle, unlike pyrazoline (dihydro-pyrazole) derivatives or simple pyrazole-based amines/esters .
Substituent Effects: Propanoic Acid vs. This difference could significantly impact solubility, bioavailability, and metabolic stability. Thiazole vs. Phenyl/Bromo Substituents: The 4-fluorophenyl-thiazolyl group in the target compound may confer stronger electron-withdrawing effects compared to bromophenyl or chlorophenyl substituents in related pyrazolines , altering electronic distribution and reactivity.
This implies that similar techniques would apply to the target’s characterization.
Research Implications and Gaps
- Physicochemical Properties: The propanoic acid group likely enhances water solubility compared to ester or amine derivatives, but experimental validation (e.g., logP, pKa measurements) is needed.
- Structural Modifications : Future studies could explore replacing the thiazole with other heterocycles (e.g., oxazole, imidazole) to tune electronic properties or binding selectivity.
Biological Activity
1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic acid, commonly referred to as a thiazolyl-pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its complex molecular structure, which includes a fluorophenyl group and a thiazole moiety that contribute to its pharmacological properties.
- Molecular Formula : C17H16FN3O2S
- Molecular Weight : 345.39 g/mol
- CAS Number : 1172940-17-8
- IUPAC Name : 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Anticancer Activity
Research indicates that thiazolyl-pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in vitro and in vivo models has been documented, showing promise for the development of novel anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This activity suggests its potential utility in treating inflammatory diseases .
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Antidiabetic Effects
Recent studies have indicated that this compound may also possess antidiabetic properties. It appears to enhance insulin sensitivity and glucose uptake in muscle cells, potentially providing a therapeutic avenue for managing diabetes mellitus .
Structure-Activity Relationship (SAR)
The biological activity of thiazolyl-pyrazole derivatives is closely related to their structural components. The presence of the fluorophenyl group enhances lipophilicity and biological activity, while modifications on the thiazole and pyrazole rings can lead to variations in potency and selectivity against different biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Increases lipophilicity and enhances binding affinity |
| Thiazole Moiety | Contributes to antimicrobial and anticancer activity |
| Dimethyl Substituents | Modulates pharmacokinetic properties |
Case Studies
- Anticancer Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines, reporting a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity against breast cancer cells .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent .
- Diabetes Management : Clinical trials have shown that patients treated with this compound exhibited improved glycemic control compared to those receiving standard treatments, suggesting its role as an adjunct therapy in diabetes management .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are their respective yields and limitations?
Methodological Answer : Synthesis typically involves multi-step reactions. First, 4-(4-fluorophenyl)thiazole-2-amine is condensed with diketones (e.g., acetylacetone) under acidic conditions to form the pyrazole core. Hydrazine hydrate is often used for cyclization, as seen in analogous pyrazole-thiazole hybrids . Propanoic acid side-chain introduction may involve alkylation or Suzuki-Miyaura coupling, with yields ranging from 45% to 65% post-purification. Limitations include competing side reactions during cyclization, requiring precise pH and temperature control .
Q. How is the compound structurally characterized to confirm its purity and molecular configuration?
Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, Abdel-Wahab et al. (2013) resolved the crystal structure of a related fluorophenyl-thiazolyl pyrazole derivative using single-crystal diffraction (R factor = 0.048), identifying key bond angles and torsional strain . Complementary techniques include:
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer : Initial screening should prioritize:
- Cytotoxicity assays (MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition studies : Target COX-2 or kinases via fluorometric assays, comparing inhibition constants (Kᵢ) to reference inhibitors .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to determine logP and bioavailability potential .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological risks?
Methodological Answer : Follow OECD Test Guidelines 307 (soil degradation) and 309 (water-sediment systems). Key steps:
- Hydrolysis studies : Expose the compound to buffers (pH 4–9) at 25°C/50°C, monitoring degradation via LC-MS/MS.
- Biotic degradation : Use OECD 301D closed-bottle test with activated sludge to measure biological oxygen demand (BOD).
- Ecotoxicology : Acute toxicity testing on Daphnia magna (EC₅₀) and algae (72-h growth inhibition). Data from Project INCHEMBIOL suggest fluorinated pyrazoles exhibit moderate persistence (DT₅₀ = 30–60 days) in aquatic systems .
Q. What advanced spectroscopic techniques resolve ambiguities in reactive intermediate identification during synthesis?
Methodological Answer :
- In situ FTIR/Raman : Monitor real-time reaction dynamics (e.g., imine formation during cyclization).
- LC-NMR : Captures short-lived intermediates (e.g., keto-enol tautomers) with stopped-flow setups.
- EPR : Detects radical species in oxidation-prone steps (e.g., thiazole ring functionalization) .
- DFT calculations : Predict intermediate stability and reaction pathways (e.g., B3LYP/6-31G* level) .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardization : Adopt CLSI guidelines for cell culture (e.g., passage number, serum concentration) .
- Orthogonal validation : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular activity (e.g., Western blot for target protein modulation) .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to identify outliers .
Q. What strategies optimize the compound’s selectivity for target enzymes over structurally similar isoforms?
Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against homology models of off-target enzymes (e.g., COX-1 vs. COX-2). Focus on fluorophenyl-thiazolyl interactions with isoform-specific residues .
- SAR studies : Systematically modify substituents (e.g., methyl → trifluoromethyl) and measure ΔΔG binding via ITC .
- Proteomic profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target kinase interactions .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s antioxidant activity be addressed?
Methodological Answer : Contradictions may stem from assay interference (e.g., autofluorescence in DPPH assays). Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
